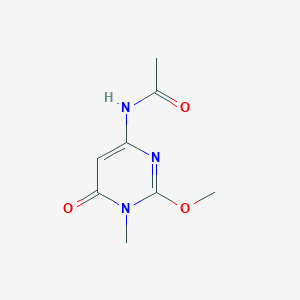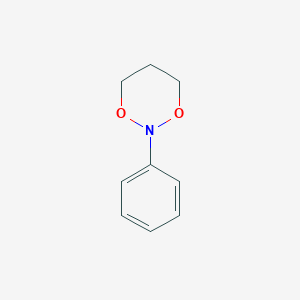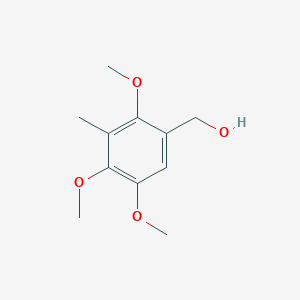![molecular formula C21H15BrN2O B303409 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is a chemical compound that belongs to the class of benzo[f]chromenes. It has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The exact mechanism of action of 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the replication of hepatitis C virus and the growth of various bacterial strains. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to increase the yield of the product.
3. Investigation of the potential of this compound as a treatment for other diseases, such as viral infections and bacterial infections.
4. Exploration of the use of this compound in combination with other drugs or therapies to enhance its efficacy.
5. Investigation of the potential side effects of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is a chemical compound with potential therapeutic applications for various diseases. Its synthesis method has been reported in the literature, and it has been shown to have anticancer, antiviral, and antimicrobial properties. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects. However, the future directions for research on this compound are promising, and it has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has been reported in the literature. The method involves the reaction of 8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile with ammonia in the presence of a palladium catalyst. The yield of the product was reported to be 70%.
Applications De Recherche Scientifique
There has been significant research conducted on the potential therapeutic applications of 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. It has been reported to have anticancer, antiviral, and antimicrobial properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have antiviral activity against hepatitis C virus and antimicrobial activity against various bacterial strains.
Propriétés
Nom du produit |
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
Formule moléculaire |
C21H15BrN2O |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C21H15BrN2O/c1-12-2-4-13(5-3-12)19-17(11-23)21(24)25-18-9-6-14-10-15(22)7-8-16(14)20(18)19/h2-10,19H,24H2,1H3 |
Clé InChI |
KASDNHVIDRNQIC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=C3)C=C(C=C4)Br)N)C#N |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=C3)C=C(C=C4)Br)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)









![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)


